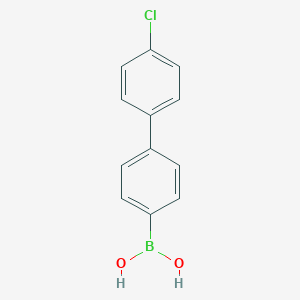

4'-クロロ-4-ビフェニルボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4'-Chloro-4-biphenylboronic acid is a compound that is part of the arylboronic acid family. These compounds are known for their low toxicity, good thermal stability, and compatibility with various functional groups. They are insensitive to water and air, making them valuable in organic synthesis .

Synthesis Analysis

The synthesis of related arylboronic acids has been demonstrated through various methods. For instance, the synthesis of 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids has been achieved, providing new potential building blocks for silicon-containing drugs . Additionally, the cross-coupling reaction of phenylboronic acid with chloroarenes has been carried out using a nickel(0) catalyst, which could be applicable to a wide range of chloroarenes .

Molecular Structure Analysis

The molecular structure of arylboronic acids has been extensively studied. For example, the crystal structures of 4-chloro- and 4-bromophenylboronic acids have been characterized by single-crystal X-ray diffraction methods . These studies have revealed the importance of O-H...O interactions and C-H...X (X = Cl, Br, I) interactions in the crystal packing of these compounds .

Chemical Reactions Analysis

Arylboronic acids are known to participate in various chemical reactions. The Suzuki–Miyaura coupling reaction is one such reaction where arylboronic acids are used to create biaryl compounds . This reaction is facilitated by the presence of a nickel(0) catalyst and has been shown to be effective for a range of chloroarenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids like 4-chlorophenylboronic acid have been investigated using experimental and theoretical methods. Vibrational spectra studies, including Fourier transform Raman and infrared (FTIR) spectroscopy, have been conducted alongside density functional harmonic calculations to understand the stability and spectroscopic properties of these molecules .

科学的研究の応用

化学合成

“4'-クロロ-4-ビフェニルボロン酸”は、様々な化学合成プロセスで使用されます . これは、様々な化学化合物の合成における試薬として使用できるボロン酸化合物です .

グルコース推定

“4'-クロロ-4-ビフェニルボロン酸”のユニークな用途の1つは、低グルコース濃度の推定です . ある研究では、“4'-クロロ-4-ビフェニルボロン酸”を異なる濃度のグルコースと反応させて、錯体(C36H40O18B4)n を得ることが提案されています . この錯体は、グルコースの推定性能を効果的に向上させることができます .

ラマン分光法

“4'-クロロ-4-ビフェニルボロン酸”とグルコースの反応で生成された錯体は、ラマン分光法で使用することができます . 錯体とグルコース溶液のラマン分光データは、別々に回帰して推定結果を比較しました .

深層学習の応用

“4'-クロロ-4-ビフェニルボロン酸”とグルコースから形成される錯体を用いたグルコース濃度の推定結果は、深層学習ネットワークであるResNetを適用することでさらに改善されました . ResNetモデルは、明示的な特徴抽出を必要とせず、高速かつ正確な推定を実現できます .

医療診断

“4'-クロロ-4-ビフェニルボロン酸”は、グルコースと反応してグルコース推定を改善できるため、医療診断における潜在的なツールとなりえます

作用機序

Target of Action

4’-Chloro-4-biphenylboronic acid is primarily used in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . The primary target of this compound is the palladium catalyst, which facilitates the bond formation .

Mode of Action

In the Suzuki-Miyaura coupling reaction, 4’-Chloro-4-biphenylboronic acid acts as an organoboron reagent . It undergoes transmetalation, a process where the boron-to-carbon bond is exchanged for a metal-to-carbon bond . This is a key step in the reaction and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key pathway in which 4’-Chloro-4-biphenylboronic acid is involved . This reaction is widely used in organic chemistry for the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects include the formation of new carbon-carbon bonds, enabling the construction of complex organic molecules .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which are important factors influencing its bioavailability .

Result of Action

The primary result of the action of 4’-Chloro-4-biphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds with diverse structures and functionalities .

Action Environment

The action of 4’-Chloro-4-biphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups . The reaction may be affected by the presence of water and certain types of functional groups . Additionally, the stability of the compound can be influenced by factors such as temperature and light .

Safety and Hazards

Safety data sheets indicate that 4’-Chloro-4-biphenylboronic acid is considered hazardous . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

特性

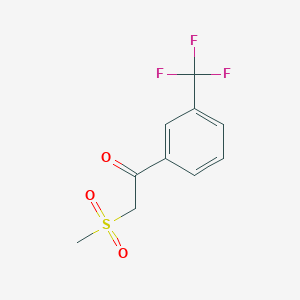

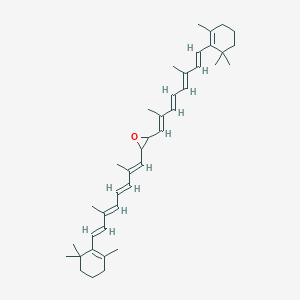

IUPAC Name |

[4-(4-chlorophenyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BClO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKZNRXWZCBUPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585710 |

Source

|

| Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

364044-44-0 |

Source

|

| Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Chloro-4-biphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)

![(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B151643.png)